Cas no 227963-72-6 (METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE)
METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE Chemical and Physical Properties
Names and Identifiers
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- METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE
- Acetic acid, 2-?[(5-?bromo-?3-?nitro-?2-?pyridinyl)?oxy]?-?, methyl ester
- 227963-72-6
- methyl 2-(5-bromo-3-nitropyridin-2-yl)oxyacetate
- methyl 2-[(5-bromo-3-nitropyridin-2-yl)oxy]acetate
- HEDJZWNFTMYAOP-UHFFFAOYSA-N
- DA-07906
- G64551
- SCHEMBL1191026
- Methyl2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate
- (5-bromo-3-nitro-pyridin-2-yloxy)-acetic acid methyl ester
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- Inchi: 1S/C8H7BrN2O5/c1-15-7(12)4-16-8-6(11(13)14)2-5(9)3-10-8/h2-3H,4H2,1H3
- InChI Key: HEDJZWNFTMYAOP-UHFFFAOYSA-N
- SMILES: C(OC)(=O)COC1=NC=C(Br)C=C1[N+]([O-])=O
Computed Properties
- Exact Mass: 289.95383g/mol
- Monoisotopic Mass: 289.95383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 94.2Ų
METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD632053-1g |
Methyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate |
227963-72-6 | 97% | 1g |
¥2405.0 | 2023-03-30 |
METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE
METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE (CAS No. 227963-72-6): A Comprehensive Overview in Modern Chemical Biology
METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE, identified by its CAS number 227963-72-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a pyridine core modified with bromine and nitro substituents, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The unique structural features of this compound make it a valuable scaffold for developing novel therapeutic agents targeting various biological pathways.
The pyridine ring is a cornerstone in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. In METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE, the presence of both 5-bromo and 3-nitro groups introduces additional reactivity and selectivity, making it a versatile intermediate for further functionalization. These substituents not only enhance the compound's binding affinity but also provide handles for chemical modifications, enabling the synthesis of more complex derivatives.
Recent advancements in the field of chemical biology have highlighted the importance of heterocyclic compounds in drug development. Pyridine derivatives, in particular, have been extensively studied for their role in modulating biological processes. The structural motif of METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE aligns well with this trend, offering a promising platform for exploring new therapeutic strategies. Its molecular architecture allows for interactions with a wide range of biological targets, including kinases, transcription factors, and ion channels.
In the context of drug discovery, the Methyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate molecule has been explored for its potential as an intermediate in the synthesis of small-molecule inhibitors. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules. These reactions enable the introduction of diverse functional groups, expanding the chemical space available for drug design.
The nitro group attached to the pyridine ring also plays a crucial role in the reactivity of METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE. Nitro groups can be reduced to amino groups under specific conditions, providing another avenue for structural diversification. This transformation is particularly useful in generating amine-containing derivatives, which are prevalent in many pharmacologically active compounds. The ability to modify both bromine and nitro substituents offers chemists a high degree of flexibility in designing novel molecules.
Current research in chemical biology has emphasized the need for innovative tools to study biological mechanisms at the molecular level. METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE has been utilized as a building block in the synthesis of probes and inhibitors designed to interrogate specific signaling pathways. For instance, derivatives of this compound have been employed to investigate the role of kinases in cancer progression. By targeting these enzymes with high selectivity, researchers aim to develop therapies that disrupt aberrant signaling networks responsible for tumor growth and metastasis.
The synthetic utility of METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE extends beyond its applications in drug discovery. It has also been used as a precursor in the preparation of functional materials and catalysts. The pyridine-based scaffold is known for its stability and compatibility with various chemical transformations, making it an attractive choice for industrial applications. For example, this compound has been incorporated into metal-organic frameworks (MOFs), which are gaining prominence due to their tunable properties and potential use in gas storage and separation technologies.
The growing interest in green chemistry has prompted researchers to explore sustainable synthetic routes for producing METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE. Efforts have been made to optimize reaction conditions using catalytic methods that minimize waste and energy consumption. Such approaches align with the broader goals of reducing the environmental impact of chemical synthesis while maintaining high yields and purity standards. The development of eco-friendly synthetic protocols is essential for ensuring the long-term viability of pharmaceutical manufacturing processes.
In summary, METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE (CAS No. 227963-72-6) represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents, while its synthetic versatility allows for further functionalization through cross-coupling reactions and other transformations. As research continues to advance our understanding of biological systems, compounds like METHYL 2-((5-BROMO-3-NITROPYRIDIN-2-YL)OXY)ACETATE will undoubtedly play a crucial role in shaping the future of drug discovery and material science.
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